Cas no 2171869-03-5 (2-(1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropaneamido}cyclopropyl)acetic acid)

2-(1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropaneamido}cyclopropyl)acetic acid is a specialized Fmoc-protected amino acid derivative featuring a cyclopropane backbone. Its structural design incorporates dual cyclopropyl groups, enhancing conformational rigidity, which is advantageous in peptide synthesis and medicinal chemistry applications. The Fmoc group provides orthogonal protection for amine functionality, enabling selective deprotection under mild basic conditions. This compound is particularly useful in solid-phase peptide synthesis (SPPS), where its stability and compatibility with standard coupling reagents ensure efficient incorporation into peptide chains. The cyclopropane moieties contribute to steric constraints, potentially improving target binding affinity in bioactive peptides or peptidomimetics. Its carboxylic acid terminus allows for further functionalization, making it a versatile building block in organic synthesis and drug discovery.
2-(1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropaneamido}cyclopropyl)acetic acid structure
2171869-03-5 structure
Product name:2-(1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropaneamido}cyclopropyl)acetic acid
CAS No:2171869-03-5
MF:C25H26N2O5
MW:434.484346866608
CID:6281553
PubChem ID:165760595

2-(1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropaneamido}cyclopropyl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropaneamido}cyclopropyl)acetic acid
    • 2171869-03-5
    • 2-(1-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropaneamido}cyclopropyl)acetic acid
    • EN300-1558302
    • Inchi: 1S/C25H26N2O5/c28-22(29)12-25(9-10-25)27-23(30)20-11-15(20)13-26-24(31)32-14-21-18-7-3-1-5-16(18)17-6-2-4-8-19(17)21/h1-8,15,20-21H,9-14H2,(H,26,31)(H,27,30)(H,28,29)
    • InChI Key: YLSSXIMYSQRIDZ-UHFFFAOYSA-N
    • SMILES: O=C(C1CC1CNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NC1(CC(=O)O)CC1

Computed Properties

  • Exact Mass: 434.18417193g/mol
  • Monoisotopic Mass: 434.18417193g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 9
  • Complexity: 729
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 105Ų
  • XLogP3: 3.2

2-(1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropaneamido}cyclopropyl)acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1558302-0.5g
2-(1-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropaneamido}cyclopropyl)acetic acid
2171869-03-5
0.5g
$3233.0 2023-06-05
Enamine
EN300-1558302-5.0g
2-(1-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropaneamido}cyclopropyl)acetic acid
2171869-03-5
5g
$9769.0 2023-06-05
Enamine
EN300-1558302-250mg
2-(1-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropaneamido}cyclopropyl)acetic acid
2171869-03-5
250mg
$3099.0 2023-09-25
Enamine
EN300-1558302-10000mg
2-(1-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropaneamido}cyclopropyl)acetic acid
2171869-03-5
10000mg
$14487.0 2023-09-25
Enamine
EN300-1558302-0.05g
2-(1-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropaneamido}cyclopropyl)acetic acid
2171869-03-5
0.05g
$2829.0 2023-06-05
Enamine
EN300-1558302-1.0g
2-(1-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropaneamido}cyclopropyl)acetic acid
2171869-03-5
1g
$3368.0 2023-06-05
Enamine
EN300-1558302-500mg
2-(1-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropaneamido}cyclopropyl)acetic acid
2171869-03-5
500mg
$3233.0 2023-09-25
Enamine
EN300-1558302-0.1g
2-(1-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropaneamido}cyclopropyl)acetic acid
2171869-03-5
0.1g
$2963.0 2023-06-05
Enamine
EN300-1558302-100mg
2-(1-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropaneamido}cyclopropyl)acetic acid
2171869-03-5
100mg
$2963.0 2023-09-25
Enamine
EN300-1558302-1000mg
2-(1-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropaneamido}cyclopropyl)acetic acid
2171869-03-5
1000mg
$3368.0 2023-09-25

Additional information on 2-(1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropaneamido}cyclopropyl)acetic acid

Comprehensive Introduction to 2-(1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropaneamido}cyclopropyl)acetic acid (CAS No. 2171869-03-5)

In the rapidly evolving field of organic chemistry and pharmaceutical research, 2-(1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropaneamido}cyclopropyl)acetic acid (CAS No. 2171869-03-5) has emerged as a compound of significant interest. This molecule, characterized by its intricate cyclopropane and 9H-fluoren-9-yl moieties, is widely utilized in peptide synthesis and drug discovery. Its unique structure enables it to act as a versatile protecting group or linker, particularly in solid-phase peptide synthesis (SPPS), a technique pivotal for developing novel therapeutics.

The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group in this compound is a cornerstone in modern peptide chemistry. Researchers frequently search for "Fmoc-protected amino acids" or "best practices for SPPS," highlighting the demand for reliable reagents like 2-(1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropaneamido}cyclopropyl)acetic acid. Its stability under basic conditions and selective deprotection under mild acidic conditions make it indispensable for synthesizing complex peptides, including those targeting GPCRs (G-protein-coupled receptors) and enzyme inhibitors.

Another hot topic in the scientific community is the development of macrocyclic peptides and peptidomimetics, where this compound’s cyclopropyl rings play a critical role. Cyclopropane derivatives are known for their conformational rigidity, which enhances binding affinity and metabolic stability—key attributes for drug candidates. Searches like "cyclopropane in drug design" or "improving peptide bioavailability" reflect the growing interest in such applications.

From a synthetic perspective, the compound’s carboxylic acid functionality allows for further derivatization, enabling conjugation to resins or other biomolecules. This aligns with trends in "click chemistry" and "bioconjugation techniques," which are frequently explored in antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its compatibility with green chemistry principles—such as minimizing waste and using non-toxic reagents—also resonates with sustainability-focused research.

Quality control and analytical characterization are paramount for compounds like 2-(1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropaneamido}cyclopropyl)acetic acid. Techniques such as HPLC, NMR, and mass spectrometry are essential to ensure purity, as impurities can compromise downstream applications. Queries like "HPLC methods for Fmoc compounds" or "NMR peaks for cyclopropane derivatives" underscore the need for robust analytical protocols.

In conclusion, 2-(1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropaneamido}cyclopropyl)acetic acid (CAS No. 2171869-03-5) is a multifaceted tool in peptide and medicinal chemistry. Its relevance to cutting-edge research areas—from peptide therapeutics to sustainable synthesis—ensures its continued prominence in laboratories worldwide. As the demand for precision medicine grows, so too will the applications of this remarkable compound.

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